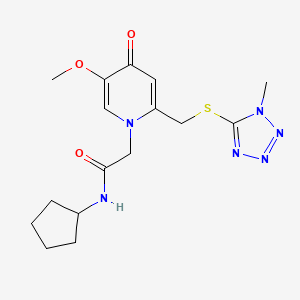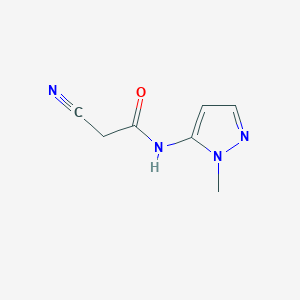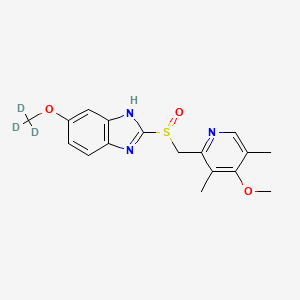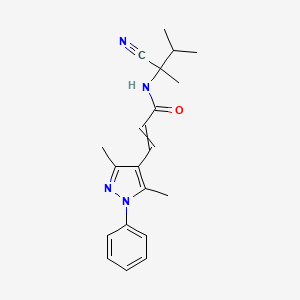
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly known as MQBA, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MQBA is a member of the quinoline family and has been synthesized through various methods, including the Pictet-Spengler reaction and the Ullmann reaction. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a precursor in the synthesis of various substituted benzamides and quinazolinyl benzamides, demonstrating the versatility and potential of these compounds in medicinal chemistry due to their biological and synthetic adaptability. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from methyl anthranilate, highlighting alternative synthetic routes and their implications in developing pharmacologically active compounds (Chau, Saegusa, & Iwakura, 1982).
Antitumor Activity
Studies have focused on the antitumor potential of quinazolin-4-one derivatives, where modifications aimed at improving water solubility have led to compounds with significant cytotoxicity against cancer cells. For example, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, demonstrated increased aqueous solubility and enhanced cytotoxicity, retaining novel biochemical characteristics of the parent compound (Bavetsias et al., 2002). This highlights the compound's potential in overcoming limitations related to solubility and bioavailability in drug development.
Luminescent Properties and Sensing Applications
The luminescent properties and photo-induced electron transfer capabilities of certain derivatives indicate potential applications in materials science and sensor development. Novel piperazine substituted naphthalimide compounds have shown characteristic fluorescence quantum yields, suggesting applications as pH probes and in the study of electron transfer processes, which could be beneficial in developing fluorescent sensors and materials (Gan et al., 2003).
Corrosion Inhibition
Research on the corrosion inhibition properties of benzoxazines, including derivatives related to 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, shows significant efficiency in protecting mild steel in acidic environments. This underscores the compound's utility in industrial applications, particularly in materials protection and longevity (Kadhim et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the serine/threonine-protein kinase . This enzyme plays a crucial role in controlling the cell cycle and is essential for meiosis .
Mode of Action
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide interacts with its target, the serine/threonine-protein kinase, to control the cell cycle
Biochemical Pathways
The biochemical pathways affected by 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are related to the cell cycle, particularly the process of meiosis . The compound’s interaction with serine/threonine-protein kinase can lead to changes in these pathways, affecting cell division and growth.
Result of Action
The molecular and cellular effects of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide’s action are primarily related to its impact on the cell cycle . By interacting with serine/threonine-protein kinase, it can influence cell division and growth, potentially leading to significant changes at the cellular level.
properties
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-5-13(6-4-12)18(22)19-15-8-9-16-14(11-15)7-10-17(21)20(16)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJMEBQJPJLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)
![(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2512405.png)
![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)

![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)



![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)



